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Introduction
YL217 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in the

targeted therapy of solid tumors. Developed by MediLink Therapeutics, YL217 targets

Cadherin-17 (CDH17), a cell adhesion protein with high expression in various gastrointestinal

cancers, including gastric, colorectal, and pancreatic cancer. High CDH17 expression is often

correlated with metastatic progression, making it an attractive target for therapeutic

intervention.[1][2] YL217 leverages MediLink's proprietary Tumor Microenvironment Activable

LINker-payload (TMALIN®) technology, which is designed to offer a dual mechanism for

payload release, both intracellularly and within the tumor microenvironment, thereby enhancing

therapeutic efficacy.[3][4][5][6][7][8] This document provides a comprehensive technical

overview of the characterization of the YL217 linker and payload, including available preclinical

data, detailed experimental methodologies, and visual representations of its mechanism and

experimental workflows.

YL217 Composition
YL217 is a complex molecule comprising three key components:

Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody (YL217-

mAb) that specifically targets CDH17.[9][10][11][12]
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Payload: A potent topoisomerase I inhibitor, designated as YL0010014.[9][10][11][12]

Linker: An enzymatically cleavable methylsulfonyl pyrimidine tripeptide drug linker developed

as part of the TMALIN® platform.[9][10][11][12]

Data Presentation
The following tables summarize the key preclinical data available for YL217, providing insights

into its stability and pharmacokinetic profile.

Table 1: In Vivo Plasma Stability of YL217

Species Metric Result Source

Monkey

Percentage of

Released Payload in

Circulation

< 0.1% (molar ratio) [3]

Table 2: General Pharmacokinetic Characteristics of TMALIN® ADCs (Representative of

YL217)

Parameter Observation Source

In Vitro Plasma Stability

< 1% payload released after

21-day incubation in human,

monkey, dog, rat, and mouse

plasma at 37°C.

[4]

In Vivo Pharmacokinetics

(Monkey)

PK curves of the ADC and total

antibody (TAb) are nearly

identical, with extremely low

levels of free toxin.

[4]

Mechanism of Action
YL217's mechanism of action is centered around the targeted delivery of its topoisomerase I

inhibitor payload to CDH17-expressing tumor cells. This process is facilitated by the innovative
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TMALIN® linker technology, which allows for a dual payload release strategy.

Signaling Pathway and Payload Delivery
The binding of YL217 to CDH17 on the tumor cell surface initiates two primary pathways for

payload release:

Intracellular Release: Upon binding, the YL217-CDH17 complex is internalized by the tumor

cell via endocytosis. The complex is then trafficked to the lysosome, where the acidic

environment and lysosomal enzymes cleave the linker, releasing the YL0010014 payload

into the cytoplasm. The released payload then inhibits topoisomerase I, leading to DNA

damage and ultimately, apoptosis of the cancer cell.[3][7][13]

Extracellular Release (Bystander Effect): The TMALIN® linker is also designed to be

susceptible to cleavage by enzymes present in the tumor microenvironment. This

extracellular release of the payload allows it to diffuse to and kill neighboring tumor cells that

may have lower or no CDH17 expression, a phenomenon known as the bystander effect.

This is a crucial feature for treating heterogeneous tumors.[3][7][13]
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YL217 Mechanism of Action
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YL217 dual-release mechanism of action.
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Experimental Protocols
Detailed experimental protocols for the characterization of ADCs like YL217 are crucial for

reproducible and reliable data. The following sections outline generalized methodologies for

key assays, adapted for the specific components of YL217.

In Vitro Plasma Stability Assay
Objective: To determine the stability of YL217 and the rate of premature payload release in

plasma from various species.

Methodology:

Preparation: YL217 is incubated at a predetermined concentration (e.g., 100 µg/mL) in

plasma (human, monkey, rat, mouse) and a control buffer (e.g., PBS) at 37°C.[14]

Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[14]

Sample Processing:

Intact ADC Analysis: The ADC is captured from the plasma using affinity chromatography

(e.g., Protein A). The drug-to-antibody ratio (DAR) is then determined using techniques

like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass

spectrometry (LC-MS). A decrease in DAR over time indicates linker instability.[14]

Free Payload Analysis: The plasma samples are subjected to protein precipitation followed

by solid-phase extraction to isolate the free YL0010014 payload. The concentration of the

released payload is quantified by LC-MS/MS.[15]

Data Analysis: The percentage of intact ADC and the concentration of released payload are

plotted against time to determine the stability profile.
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In Vitro Plasma Stability Assay Workflow
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In Vivo Xenograft Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Medilink Therapeutics [medilinkthera.com]

3. aacrjournals.org [aacrjournals.org]

4. cn.medilinkthera.com [cn.medilinkthera.com]

5. researchgate.net [researchgate.net]

6. Abstract 4702: MediLink’s TMALIN ADC linker technology: Tumor microenvironment
specific extracellular and intracellular double cleavage mechanism for better efficacy and
expanded target space | Semantic Scholar [semanticscholar.org]

7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo
[creativebiomart.net]

8. Abstract 4702: MediLink’s TMALIN ADC linker technology: Tumor microenvironment
specific extracellular and intracellular double cleavage mechanism for better efficacy and
expanded target space | CoLab [colab.ws]

9. A Phase 1, Multicenter, Open-Label, First-in-Human Study to Evaluate the Safety,
Tolerability, Pharmacokinetics, and Efficacy of YL217 in Patients With Advanced Solid
Tumors | Clinical Trials at Yale [medicine.yale.edu]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. A Phase 1, Multicenter, Open-Label, First-in-Human Study to Evaluate the Safety,
Tolerability, Pharmacokinetics, and Efficacy of YL217 in Patients With Advanced Solid
Tumors | Clinical Trials | Yale Medicine [yalemedicine.org]

12. A First-in-Human Study of YL217 in Patients With Advanced Solid Tumors
[ctv.veeva.com]

13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

14. benchchem.com [benchchem.com]

15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15589250?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Validating_the_Bystander_Effect_of_Antibody_Drug_Conjugates_A_Comparative_Guide_for_Researchers.pdf
https://www.medilinkthera.com/news-details/47
https://aacrjournals.org/cancerres/article/85/8_Supplement_1/2940/755637/Abstract-2940-Preclinical-development-of-a-next
https://cn.medilinkthera.com/uploads/file/2024/05/06/AACR2024-TMALIN.pdf
https://www.researchgate.net/publication/379204191_Abstract_4702_MediLink's_TMALIN_ADC_linker_technology_Tumor_microenvironment_specific_extracellular_and_intracellular_double_cleavage_mechanism_for_better_efficacy_and_expanded_target_space
https://www.semanticscholar.org/paper/Abstract-4702%3A-MediLink%E2%80%99s-TMALIN-ADC-linker-Tumor-Xue-Xiao/058ab010cfaca8ca28a2a27537a7bb3e51b58e58
https://www.semanticscholar.org/paper/Abstract-4702%3A-MediLink%E2%80%99s-TMALIN-ADC-linker-Tumor-Xue-Xiao/058ab010cfaca8ca28a2a27537a7bb3e51b58e58
https://www.semanticscholar.org/paper/Abstract-4702%3A-MediLink%E2%80%99s-TMALIN-ADC-linker-Tumor-Xue-Xiao/058ab010cfaca8ca28a2a27537a7bb3e51b58e58
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://colab.ws/articles/10.1158%2F1538-7445.am2024-4702
https://colab.ws/articles/10.1158%2F1538-7445.am2024-4702
https://colab.ws/articles/10.1158%2F1538-7445.am2024-4702
https://medicine.yale.edu/ycci/clinicaltrials/trial/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors/
https://medicine.yale.edu/ycci/clinicaltrials/trial/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors/
https://medicine.yale.edu/ycci/clinicaltrials/trial/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors/
https://www.clinicaltrials.gov/study/NCT06859762
https://www.yalemedicine.org/clinical-trials/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors
https://www.yalemedicine.org/clinical-trials/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors
https://www.yalemedicine.org/clinical-trials/a-study-of-yl217-in-patients-with-advanced-and-solid-tumors
https://ctv.veeva.com/study/a-first-in-human-study-of-yl217-in-patients-with-advanced-solid-tumors
https://ctv.veeva.com/study/a-first-in-human-study-of-yl217-in-patients-with-advanced-solid-tumors
https://www.biochempeg.com/article/269.html
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Plasma_Stability_of_Cleavable_ADC_Linkers.pdf
https://www.creative-biolabs.com/adc/adc-plasma-stability-analysis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [YL217 Linker and Payload Characterization: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589250#yl217-linker-and-payload-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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